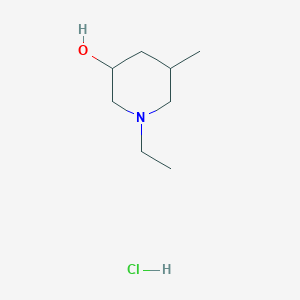
2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride typically involves the reaction of benzimidazole with butanoic acid under specific conditions. One common method involves the use of tetrahydrofuran as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for a couple of hours and then poured into water to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzimidazole derivatives .
科学的研究の応用
2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. It can form covalent bonds with DNA, leading to intra- and inter-strand crosslinks that result in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
Bendamustine hydrochloride: A nitrogen mustard drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma.
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride: Another benzimidazole derivative with different biological activities.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride is unique due to its specific structure and the range of reactions it can undergo. Its ability to form stable covalent bonds with DNA makes it a valuable compound in medicinal chemistry and cancer research .
特性
IUPAC Name |
2-(benzimidazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13;/h3-7,9H,2H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVGYWMZFPVPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B7982747.png)
![Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride](/img/structure/B7982749.png)
![1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B7982755.png)




![4-[4-(Aminomethyl)isoxazol-3-yl]phenol](/img/structure/B7982788.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine (HCl)](/img/structure/B7982809.png)
![[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid](/img/structure/B7982816.png)
![4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid](/img/structure/B7982820.png)
![1-[(2R,3S)-2-(2,4-Dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine dihydrochloride](/img/structure/B7982832.png)

